molecular formula C8H15N B13738655 1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine CAS No. 35079-50-6

1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine

Cat. No.: B13738655
CAS No.: 35079-50-6
M. Wt: 125.21 g/mol
InChI Key: OBNANVWKTAVJEL-UHFFFAOYSA-N
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Description

1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with varying degrees of hydrogenation. The presence of three methyl groups at positions 1 and 4 makes this compound unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Knoevenagel condensation of acetone with cyanoacetanilide can result in the formation of 4,4,6-trimethyl-2-oxo-1-phenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile . This reaction typically requires a base catalyst and is conducted under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives, such as piperidines.

    Substitution: The presence of methyl groups allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products

The major products formed from these reactions include oxidized pyridine derivatives, reduced piperidine derivatives, and substituted tetrahydropyridines with various functional groups.

Scientific Research Applications

1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine has several applications in scientific research:

Comparison with Similar Compounds

1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine can be compared with other similar compounds, such as:

Properties

CAS No.

35079-50-6

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1,4,4-trimethyl-2,3-dihydropyridine

InChI

InChI=1S/C8H15N/c1-8(2)4-6-9(3)7-5-8/h4,6H,5,7H2,1-3H3

InChI Key

OBNANVWKTAVJEL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C=C1)C)C

Origin of Product

United States

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